![molecular formula C21H26ClN B1676186 Melitracen hydrochloride CAS No. 10563-70-9](/img/structure/B1676186.png)
Melitracen hydrochloride
Übersicht
Beschreibung
Melitracen hydrochloride is a tricyclic antidepressant (TCA) used for the treatment of depression and anxiety . It is also available as Deanxit, a combination product containing both melitracen and flupentixol . It is reported to have imipramine and amitriptyline-like effects and efficacy against depression and anxiety, though with improved tolerability and a somewhat faster onset of action .
Synthesis Analysis
The synthesis of Melitracen involves a Grignard reaction between 10,10-dimethylanthracene-9-ketone and 3-dimethylaminos-n-propyl chloride in the presence of an initiator .Molecular Structure Analysis
Melitracen hydrochloride has a molecular formula of C21H26ClN and a molecular weight of 327.89 . The structural formula is C21H25N.HCl .Chemical Reactions Analysis
Melitracen hydrochloride can inhibit the uptake of Norepinephrine and 5-HT (serotonin) through the presynaptic membrane, inducing the increase of monoamine transmitters in synaptic space .Physical And Chemical Properties Analysis
Melitracen hydrochloride is a solid with a characteristic odor . It has a melting point of 245-248°C and is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Synthesis and Analytical Methods
- Synthesis Approach : Melitracen hydrochloride has been synthesized from o-benzoylbenzoic acid through a seven-step process, including reduction, esterification, methylation, cyclization, oxidation condensation, anhydration, and saltization. This synthesis route has been improved and confirmed to be feasible, as evidenced by IR, NMR, and MS structural confirmation (Li Qingshan, 2009).
- HPLC Method for Assay : A high-performance liquid chromatography (HPLC) method has been developed to assay the content of melitracen hydrochloride, proving to be simple, rapid, and accurate. This method can also be used to determine related substances of melitracen hydrochloride (Z. Fang, 2008).
Combination with Other Drugs
- Combined with Flupentixol : Melitracen hydrochloride has been studied in combination with flupentixol dihydrochloride. A reversed-phase HPLC method was developed for simultaneous determination in tablet dosage form, and a high-performance thin-layer chromatographic method was validated for the same purpose. These studies show the potential for combined use in pharmaceutical formulations (U. Chhalotiya et al., 2011; 2012).
Clinical Applications
- Poststroke Depression : Melitracen combined with flupentixol (Deanxit) has been effective in treating poststroke depression, showing significant improvement in symptoms and lower side effects compared to amitriptyline hydrochloride (Hu Xiao-hong, 2006).
- Ulcerative Colitis Adjuvant Therapy : In Chinese populations, melitracen combined with flupentixol has shown better efficacy than traditional drug treatments as an adjuvant therapy for ulcerative colitis (Xiaoqian Zhou et al., 2019).
- Treatment of Functional Dyspepsia : Flupentixol combined with melitracen has been found effective in treating functional dyspepsia in patients with anxiety anddepression symptoms. This combination therapy has shown significant improvement in patient symptoms compared to control groups, highlighting its therapeutic potential in such cases (Luo Yu-jun, 2012).
Pharmaceutical Development
- Bioequivalence Studies : A study assessing the safety profile and relative bioavailability of two fixed-dose combination products containing melitracen and flupentixol from different manufacturers concluded that these products are bioequivalent in terms of rate and extent of drug absorption. This study is crucial for registration approval of new formulations (Lihua Wu et al., 2019).
Therapeutic Efficacy in Various Conditions
- Gastroesophageal Reflux Disease : Flupentixol melitracen has been investigated for its efficacy in treating refractory gastroesophageal reflux disease, showing a certain therapeutic effect (Liu Tengqing, 2010).
- Trigeminal Neuralgia : In a study, Melitracen combined with Flupenthixol was used to treat patients with trigeminal neuralgia, showing beneficial effects in the majority of patients without adverse side effects (H. bin Yaacob, 1985).
Safety And Hazards
Melitracen hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
3-(10,10-dimethylanthracen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N.ClH/c1-21(2)19-13-7-5-10-17(19)16(12-9-15-22(3)4)18-11-6-8-14-20(18)21;/h5-8,10-14H,9,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADLXCPDUXFGFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=CCCN(C)C)C3=CC=CC=C31)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5118-29-6 (Parent) | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7046835 | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Melitracen hydrochloride | |
CAS RN |
10563-70-9 | |
Record name | Melitracen hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10563-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Melitracen hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010563709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78229 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Melitracen hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7046835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[10,10-dimethyl-9(10H)-anthrylidene]-N,N-dimethylpropylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MELITRACEN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3448GKP5W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.